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Cat. No.: B122029 Get Quote

4-Methoxyglucobrassicin: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
4-Methoxyglucobrassicin, a naturally occurring indole glucosinolate found in cruciferous

vegetables, and its hydrolysis products have garnered significant attention within the scientific

community for their potential therapeutic properties, particularly in cancer chemoprevention.

This technical guide provides an in-depth overview of the chemical structure, physicochemical

properties, and biological activities of 4-Methoxyglucobrassicin. It details the enzymatic

hydrolysis process that leads to the formation of its bioactive metabolite, 4-methoxyindole-3-

carbinol (4MeOI3C), and explores the key signaling pathways modulated by these compounds,

including the Aryl Hydrocarbon Receptor (AhR), Nuclear Factor-kappa B (NF-κB), Wnt/β-

catenin, and Notch pathways. Detailed experimental protocols for the myrosinase-mediated

hydrolysis of glucosinolates are also provided to facilitate further research.

Chemical Structure and Physicochemical Properties
4-Methoxyglucobrassicin is a secondary metabolite belonging to the family of indole

glucosinolates. Its chemical structure consists of a β-D-thioglucose group, a sulfonated oxime

moiety, and an indole ring substituted with a methoxy group at the 4-position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b122029?utm_src=pdf-interest
https://www.benchchem.com/product/b122029?utm_src=pdf-body
https://www.benchchem.com/product/b122029?utm_src=pdf-body
https://www.benchchem.com/product/b122029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical Identifiers of 4-Methoxyglucobrassicin

Identifier Value

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl] 2-(4-methoxy-1H-

indol-3-yl)-N-sulfooxyethanimidothioate[1]

CAS Number 83327-21-3[2]

Molecular Formula C₁₇H₂₂N₂O₁₀S₂[2]

Molecular Weight 478.49 g/mol [3]

SMILES

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)

(=O)O)S[C@H]3--INVALID-LINK--

CO)O)O">C@@HO[1]

InChI

InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-

13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-

16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-

17,20-23H,5,7H2,1H3,

(H,24,25,26)/t11-,14-,15+,16-,17+/m1/s1[1]

Table 2: Physicochemical Properties of 4-Methoxyglucobrassicin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.benchchem.com/product/b122029?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29562732/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862306/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5862306/
https://greenvillepost.com/research-desk-what-is-the-wnt-pathway/
https://pubmed.ncbi.nlm.nih.gov/29562732/
https://pubmed.ncbi.nlm.nih.gov/29562732/
https://www.benchchem.com/product/b122029?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122029?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference(s)

Physical State Solid, powder [4]

Solubility

Slightly soluble in water;

soluble in polar organic

solvents.

[1][3]

Acidity
Extremely strong acidic

compound (based on its pKa).
[3]

Melting Point Not available. [3]

Thermal Stability

Less stable than

glucobrassicin and gluconapin

upon heating. Thermal

degradation follows first-order

kinetics.

[5]

Biological Activity and Therapeutic Potential
The biological activity of 4-Methoxyglucobrassicin is primarily attributed to its hydrolysis

products, which are formed upon enzymatic breakdown by myrosinase. The main bioactive

metabolite is 4-methoxyindole-3-carbinol (4MeOI3C).

Anticancer Activity
Research has demonstrated the antiproliferative effects of 4MeOI3C on human cancer cell

lines. A study on colon cancer cells revealed its potential as a chemopreventive agent.

Table 3: In Vitro Anticancer Activity of 4-Methoxyindole-3-carbinol (4MeOI3C)

Cell Line Cancer Type IC₅₀ (µM) after 48h Reference

DLD-1 Colon Cancer 116 [6]

HCT 116 Colon Cancer 96 [6]
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Myrosinase-Mediated Hydrolysis of 4-
Methoxyglucobrassicin
Upon tissue damage in cruciferous plants, 4-Methoxyglucobrassicin comes into contact with

the enzyme myrosinase (a β-thioglucosidase), initiating a hydrolysis reaction. This process

involves the cleavage of the thioglucosidic bond, leading to the formation of an unstable

aglycone. This intermediate then rearranges to produce isothiocyanates, which in the case of

indole glucosinolates, are highly unstable and rapidly convert to other products, primarily

indole-3-carbinols.

4-Methoxyglucobrassicin Unstable Aglycone
 Myrosinase

Myrosinase 4-Methoxy-3-indolylmethyl isothiocyanate

Glucose

Sulfate

4-Methoxyindole-3-carbinol (4MeOI3C)

 Spontaneous
conversion

Thiocyanate ion

Click to download full resolution via product page

Myrosinase-mediated hydrolysis of 4-Methoxyglucobrassicin.

Experimental Protocols
Myrosinase-Mediated Hydrolysis of Glucosinolates
This protocol outlines a general procedure for the enzymatic hydrolysis of glucosinolates, which

can be adapted for 4-Methoxyglucobrassicin.

Materials:

Glucosinolate standard (e.g., 4-Methoxyglucobrassicin)
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Myrosinase enzyme preparation (e.g., from white mustard seeds)

Phosphate buffer (pH 6.5)

Deactivated ion-exchange resin (e.g., DEAE-Sephadex A-25)

High-performance liquid chromatography (HPLC) system

Reaction vials

Water bath or incubator

Procedure:

Enzyme Preparation: Prepare a solution of myrosinase in phosphate buffer. The optimal

concentration should be determined empirically.

Substrate Preparation: Dissolve the glucosinolate standard in phosphate buffer to a known

concentration.

Reaction Setup: In a reaction vial, combine the glucosinolate solution with the myrosinase

solution. A typical reaction volume is 1-2 mL.

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a

specific duration (e.g., 15-60 minutes). Time-course experiments can be conducted to

determine the optimal reaction time.

Reaction Termination: Stop the reaction by heat inactivation of the enzyme (e.g., boiling for

5-10 minutes) or by adding a denaturing agent.

Product Analysis:

Centrifuge the reaction mixture to pellet any precipitate.

Analyze the supernatant using a suitable analytical method, such as HPLC with UV or MS

detection, to identify and quantify the hydrolysis products (e.g., 4-methoxyindole-3-

carbinol).
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A C18 column is typically used for the separation of indole compounds.

Key Signaling Pathways
The biological effects of 4-Methoxyglucobrassicin's metabolites are mediated through the

modulation of several key intracellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indole-3-carbinol (I3C), a close analog of 4MeOI3C, is a known ligand for the Aryl Hydrocarbon

Receptor (AhR). Activation of AhR leads to its translocation to the nucleus, where it dimerizes

with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive

elements (XREs) in the DNA, initiating the transcription of target genes, including cytochrome

P450 enzymes like CYP1A1 and CYP1B1, which are involved in xenobiotic metabolism.
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Aryl Hydrocarbon Receptor (AhR) signaling pathway.
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NF-κB Signaling Pathway
Indole-3-carbinol has been shown to inhibit the activation of the NF-κB pathway.[7] NF-κB is a

key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is

sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various

signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and

proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the

transcription of target genes.
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NF-κB signaling pathway and its inhibition by I3C.
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Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. In

the absence of a Wnt signal, β-catenin is phosphorylated by a "destruction complex"

(containing APC, Axin, and GSK3β), leading to its ubiquitination and degradation. Wnt binding

to its receptor Frizzled and co-receptor LRP5/6 leads to the inactivation of the destruction

complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene

transcription with TCF/LEF transcription factors. I3C and its derivatives have been shown to

modulate this pathway, often leading to the downregulation of β-catenin.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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